N-Carbamoyl-L-cysteine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(carbamoylamino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFSAMXTZRYBKF-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947455 | |
| Record name | N-[Hydroxy(imino)methyl]cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24583-23-1 | |
| Record name | N-(Aminocarbonyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24583-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Carbamoyl-L-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024583231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[Hydroxy(imino)methyl]cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-carbamoyl-L-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Derivative Chemistry and Formation Pathways of N Carbamoyl L Cysteine
N-Carbamoyl-L-cysteine is chemically defined as the N-carbamoyl derivative of L-cysteine. ebi.ac.uk Its formation is a key step in a multi-enzyme biochemical pathway identified in bacteria, most notably within the Pseudomonas genus. mdpi.comnih.gov This pathway facilitates the conversion of a precursor molecule, DL-2-amino-Δ2-thiazoline-4-carboxylic acid (DL-ATC), into the biologically essential amino acid L-cysteine. mdpi.comencyclopedia.pub
The formation of this compound is the second step in a three-stage enzymatic process. mdpi.comencyclopedia.pub The process begins with the conversion of D-ATC to L-ATC, a reaction catalyzed by the enzyme ATC racemase. mdpi.comencyclopedia.pub Following this, the crucial step involving this compound occurs: the ring-opening of L-ATC. This hydrolysis reaction is catalyzed by L-ATC hydrolase, an enzyme encoded by the atcB gene, which results in the formation of this compound (L-NCC). mdpi.comencyclopedia.pubnih.gov The final stage of the pathway involves the hydrolysis of L-NCC by the enzyme this compound amidohydrolase (encoded by the atcC gene) to yield L-cysteine. ebi.ac.ukmdpi.comnih.gov
This enzymatic pathway is a significant area of research as it underpins biotechnological methods for L-cysteine production, which are considered more environmentally friendly than traditional chemical hydrolysis of animal-derived keratin. mdpi.comnih.gov
Overview of N Carbamoyl L Cysteine S Role in Biochemical Systems
This compound as an Intermediate in L-Cysteine Bioconversion
The industrial production of the amino acid L-cysteine has explored various methods, including a notable bioconversion process that utilizes the chemical precursor DL-2-amino-Δ2-thiazoline-4-carboxylic acid (DL-ATC). encyclopedia.pubmdpi.comsemanticscholar.org In this pathway, this compound emerges as a key intermediate. encyclopedia.pubmdpi.comtandfonline.com
Conversion from DL-2-amino-Δ2-thiazoline-4-carboxylic acid (DL-ATC)
Microorganisms, particularly those from the Pseudomonas genus, have been identified for their ability to convert DL-ATC into L-cysteine. nih.govnih.gov This biotransformation is an attractive alternative to traditional methods like the hydrolysis of animal hair, which is associated with environmental concerns. mdpi.com The process is efficient due to the chemical's role as a readily available substrate for the enzymatic reactions. nih.govgoogle.com
The conversion of DL-ATC to L-cysteine in Pseudomonas species is a well-defined three-stage enzymatic process. encyclopedia.pubmdpi.com
Racemization: The process begins with the conversion of D-ATC to its stereoisomer, L-2-amino-Δ2-thiazoline-4-carboxylic acid (L-ATC), catalyzed by an enzyme known as ATC racemase. encyclopedia.pubresearchgate.net This step is crucial as it allows for the complete conversion of the racemic mixture of DL-ATC into the biologically active L-cysteine. nih.gov
Ring-Opening Hydrolysis: The L-ATC molecule then undergoes a ring-opening hydrolysis reaction. This step is catalyzed by L-ATC hydrolase, which opens the thiazoline (B8809763) ring to form this compound (L-NCC). encyclopedia.pubtandfonline.comnih.gov
Hydrolysis to L-cysteine: In the final step, the intermediate this compound is hydrolyzed by this compound amidohydrolase (often referred to as L-NCC amidohydrolase) to yield the final product, L-cysteine, along with ammonia (B1221849) and carbon dioxide. tandfonline.comnih.gov
The genes encoding these enzymes, namely atcA (ATC racemase), atcB (L-ATC hydrolase), and atcC (L-NCC amidohydrolase), have been identified and cloned from Pseudomonas species. nih.govresearchgate.net
L-2-amino-Δ2-thiazoline-4-carboxylic acid (L-ATC) is the specific substrate for the second enzyme in the pathway, L-ATC hydrolase. encyclopedia.pubnih.gov The stereospecificity of this enzyme ensures that only the L-isomer is converted to this compound. nih.gov Studies have shown that L-ATC can induce the expression of the enzymes required for its conversion to L-cysteine in some Pseudomonas strains. jst.go.jp
It is important to note that an alternative pathway for L-cysteine biosynthesis from DL-ATC also exists in some bacteria, which proceeds through a different intermediate: S-Carbamoyl-L-cysteine (L-SCC). nih.govresearchgate.netnih.gov In this pathway, L-ATC is hydrolyzed to L-SCC, which is then converted to L-cysteine. nih.govsciengine.com The key distinction lies in the initial hydrolysis step of L-ATC, where the ring is opened to form either the N-carbamoyl or the S-carbamoyl derivative. The presence of one pathway over the other is species-dependent. nih.govnih.gov
This compound in General Amino Acid Metabolism
While the most well-documented role of this compound is in the specialized bioconversion of DL-ATC, components of its metabolic pathway are related to broader aspects of amino acid metabolism.
Cysteine Recycling and Urea (B33335) Elimination
The breakdown of amino acids results in the release of amino groups, which are ultimately channeled into excretory products like urea in many terrestrial animals. marmara.edu.tr The urea cycle is the primary pathway for the disposal of excess nitrogen. marmara.edu.trlibretexts.org This cycle involves the formation of carbamoyl (B1232498) phosphate (B84403), a molecule structurally related to this compound, which donates a carbamoyl group to ornithine. marmara.edu.trnih.gov
While this compound itself is not a direct intermediate in the canonical urea cycle of vertebrates, the enzymatic machinery that processes it in microorganisms, specifically the this compound amidohydrolase, belongs to a class of enzymes known as L-N-carbamoylases. mdpi.comnih.gov These enzymes are involved in the hydrolysis of N-carbamoyl-amino acids. The study of these microbial enzymes provides insights into the broader family of amidohydrolases that play roles in nitrogen metabolism.
Furthermore, the degradation of L-cysteine itself can contribute to the pool of ammonia that needs to be detoxified through the urea cycle. nih.gov Therefore, the efficient synthesis of L-cysteine via the this compound pathway in industrial microbiology can be seen as a process that, on a larger scale, influences the flow of nitrogen within a biological system.
Contribution to Overall Metabolic Homeostasis
The primary contribution of L-NCC to metabolic homeostasis is observed in the enzymatic biotransformation pathway of DL-2-amino-Δ2-thiazoline-4-carboxylic acid (DL-ATC) to L-cysteine, notably in bacteria of the Pseudomonas genus. mdpi.comnih.govresearchgate.net This pathway is a significant alternative to the more common L-cysteine synthesis route from L-serine. mdpi.com The conversion from DL-ATC involves a three-step enzymatic process where L-NCC serves as a crucial intermediate. encyclopedia.pubresearchgate.net
The process begins with the conversion of D-ATC to L-ATC, followed by the ring-opening of L-ATC by the enzyme L-ATC hydrolase to produce L-NCC. mdpi.comencyclopedia.pub Subsequently, L-NCC is hydrolyzed by this compound amidohydrolase (also referred to as L-NCC amidohydrolase) to yield L-cysteine. oup.comnih.gov This pathway effectively channels a synthetic substrate into a proteogenic amino acid, showcasing a specialized metabolic route for maintaining the L-cysteine pool.
L-cysteine itself is a vital amino acid for metabolic homeostasis due to its multiple roles in cellular processes. It is a fundamental building block for proteins, a precursor for the synthesis of the major cellular antioxidant glutathione (B108866), and a source of sulfur for various essential biomolecules like coenzyme A and iron-sulfur clusters. mdpi.comfrontiersin.org Therefore, by acting as a direct precursor to L-cysteine, L-NCC indirectly supports these critical homeostatic functions in organisms possessing this pathway.
The regulation of the L-cysteine biosynthetic pathway is tightly controlled to prevent cellular toxicity from excess L-cysteine. mdpi.com This includes feedback inhibition of key enzymes. mdpi.com The presence of the L-NCC pathway in certain bacteria represents an evolutionary adaptation for L-cysteine acquisition, which contributes to their ability to thrive in specific environments by efficiently utilizing available nitrogen and sulfur sources.
Furthermore, the study of carbamoyl-amino acids, including L-NCC, provides insights into broader metabolic networks. For instance, the metabolism of other carbamoylated compounds like N-carbamoyl-L-aspartate is a key step in pyrimidine (B1678525) biosynthesis, and carbamoyl phosphate is a central molecule in the urea cycle for ammonia detoxification. nih.govmdpi.comnews-medical.net While L-NCC is not directly involved in the mammalian urea cycle, the enzymes that process it, such as L-N-carbamoylases, belong to a family of enzymes that participate in various aspects of nitrogen metabolism. nih.gov
Research Findings on this compound Metabolism
| Organism/System | Enzyme | Substrate | Product | Key Finding |
| Pseudomonas sp. ON-4a | L-ATC hydrolase | L-2-Amino-Δ2-thiazoline-4-carboxylic acid (L-ATC) | This compound (L-NCC) | Confirmed L-NCC as a key intermediate in the conversion of DL-ATC to L-cysteine. oup.comtandfonline.com |
| Pseudomonas sp. ON-4a | L-NCC amidohydrolase | This compound (L-NCC) | L-cysteine | Demonstrated the specific hydrolysis of L-NCC to form L-cysteine. oup.comtandfonline.com |
| Pseudomonas sp. strain BS | atcB gene product (L-ATC hydrolase) | L-ATC | L-NCC | Identified and characterized the gene responsible for the conversion of L-ATC to L-NCC. nih.gov |
| Pseudomonas sp. strain BS | atcC gene product (L-NCC amidohydrolase) | L-NCC | L-cysteine | Showed that this enzyme is highly homologous to other L-N-carbamoylases. nih.gov |
| Recombinant E. coli expressing Pseudomonas genes | NCC amidohydrolase | N-carbamoyl-L-amino acids | L-amino acids | The enzyme showed high specificity for this compound. nih.gov |
Enzymology and Biochemical Mechanisms of N Carbamoyl L Cysteine Transformations
N-Carbamoylcysteine Amidohydrolase (NCCase) Activity and Mechanism
N-Carbamoylcysteine amidohydrolase (NCCase), also known as N-carbamoyl-L-amino acid hydrolase (EC 3.5.1.87), is the principal enzyme responsible for the breakdown of N-Carbamoyl-L-cysteine. nih.govwikipedia.org This enzyme belongs to the hydrolase family, which acts on carbon-nitrogen bonds in linear amides. wikipedia.org
The primary catalytic function of NCCase is the hydrolysis of N-carbamoyl-L-amino acids. wikipedia.org In this reaction, the enzyme utilizes a water molecule to cleave the N-carbamoyl group from the L-cysteine backbone. The products of this hydrolytic reaction are L-cysteine, ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). wikipedia.orgebi.ac.ukzfin.org This enzymatic step is a key part of the "hydantoinase process," a biochemical cascade used for the production of optically pure L-amino acids. nih.gov
Reaction: this compound + H₂O ⇌ L-cysteine + NH₃ + CO₂
A defining characteristic of NCCase is its strict stereospecificity. The enzyme exclusively acts on the L-isomers of N-carbamoyl-amino acids and is inactive toward the corresponding D-forms. nih.govnih.gov This L-specificity is crucial for its role in producing enantiomerically pure L-cysteine from racemic precursors. For instance, NCCase from Pseudomonas sp. ON-4a and Sinorhobium meliloti demonstrates this stringent requirement for the L-enantiomer. nih.govnih.gov While L-carbamoylases are strictly L-specific, other related enzymes, such as N-carbamoyl-D-amino acid amidohydrolase (DCase), are specific to the D-enantiomer, highlighting the precise stereochemical control exerted by these enzymes. nih.govebi.ac.uk
NCCase has been isolated and characterized from various microbial sources, with distinct properties. The enzyme from Pseudomonas sp. strain ON-4a is a tetrameric protein composed of four identical subunits, each with a molecular weight of 45 kDa. nih.gov It exhibits optimal activity at a pH of 9.0 and a temperature of 50°C. nih.gov
A key feature of many L-NCC amidohydrolases is their dependence on divalent metal ions for catalytic activity. The enzyme from Pseudomonas sp. ON-4a requires the manganese ion (Mn²⁺) for its function. nih.gov Similarly, the L-carbamoylase from Sinorhibium meliloti requires a divalent cation, such as Mn²⁺, cobalt (Co²⁺), or nickel (Ni²⁺), for activity. nih.gov This requirement is underscored by the inhibitory effect of metal-chelating agents like EDTA on enzyme activity. nih.gov
| Property | Characteristic (Pseudomonas sp. ON-4a) | Reference |
|---|---|---|
| Structure | Tetramer of identical 45-kDa subunits | nih.gov |
| Optimal pH | 9.0 | nih.gov |
| Optimal Temperature | 50°C | nih.gov |
| Cofactor Requirement | Mn²⁺ | nih.gov |
| Inhibitors | EDTA, Hg²⁺, sulfhydryl reagents | nih.gov |
The catalytic mechanism of amidohydrolases involves a conserved set of amino acid residues within the active site that are crucial for substrate binding and catalysis. While the specific residues for L-NCCase are not fully detailed in the provided search results, the mechanism of the homologous N-carbamoyl-D-amino acid amidohydrolase (DCase) provides a well-established model. In DCase, a catalytic triad (B1167595) composed of Glutamic acid (Glu 47), Lysine (Lys 127), and Cysteine (Cys 172) is essential for the hydrolytic function. nih.govebi.ac.uk
The proposed mechanism proceeds in two main stages: acylation and deacylation. ebi.ac.uk
Acylation: The process begins with the deprotonation of the Cys 172 thiol group by Glu 47, which acts as a general base. The activated cysteine then performs a nucleophilic attack on the carbonyl carbon of the N-carbamoyl substrate, forming a tetrahedral intermediate. This unstable intermediate is stabilized by an "oxyanion hole" created by other active site residues, including Lys 127. The C-N bond is subsequently cleaved, with Glu 47 now acting as a general acid to protonate the leaving ammonia group, resulting in an acyl-enzyme intermediate. ebi.ac.uk
Deacylation: A water molecule, activated by Glu 47 (again acting as a general base), attacks the carbonyl carbon of the acyl-enzyme intermediate. The resulting tetrahedral intermediate collapses, releasing the product and regenerating the active site Cys 172 after it is reprotonated by Glu 47. ebi.ac.uk
This catalytic triad and the described mechanism are believed to be conserved features among this class of enzymes. nih.govnih.gov
L-ATC Hydrolase Function in this compound Formation
This compound is a key intermediate in the biotechnological production of L-cysteine from DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC). researchgate.net This conversion is carried out by a family of enzymes known as L-2-amino-thiazoline-4-carboxylic acid hydrolases (L-ATCases). ebi.ac.uk
In bacteria such as Pseudomonas sp. ON-4a, the enzymatic pathway begins with the action of L-ATCase, which catalyzes the conversion of L-ATC to this compound. researchgate.netebi.ac.uk This intermediate is then immediately hydrolyzed by the L-NCC amidohydrolase (NCCase) to yield the final product, L-cysteine. researchgate.net Studies on cell-free extracts from these bacteria have confirmed that this compound is produced from DL-ATC, establishing it as a definitive intermediate in this important bioconversion pathway. researchgate.net
Enzymatic Regulation and Kinetic Studies
The regulation of the enzymes involved in this compound metabolism is influenced by the presence of specific inducer molecules. In Pseudomonas putida, it was found that L-ATC induces the production of both L-ATCase and L-NCCase. researchgate.net Interestingly, D-ATC was found to induce only L-NCCase, suggesting a differential regulatory role for the two stereoisomers. researchgate.net
Kinetic studies have been performed to understand the efficiency and stability of these enzymes, particularly for biotechnological applications. For example, a bienzymatic system using immobilized L-N-carbamoylase (L-carbamoylase from Geobacillus stearothermophilus) for the production of optically pure L-amino acids demonstrated high stability and reusability. nih.gov This immobilized system retained over 75% of its activity after 10 reaction cycles and showed high conversion efficiency even after extended storage periods (up to 80% after 20 weeks at 4°C). nih.gov Such studies are crucial for optimizing the industrial processes that rely on the enzymatic transformation of N-carbamoyl-amino acids.
| Enzyme System | Key Finding | Reference |
|---|---|---|
| Immobilized L-N-Carbamoylase (BsLcar) | Retained >75% activity after 10 reaction cycles. | nih.gov |
| Immobilized L-N-Carbamoylase (BsLcar) | Retained up to 80% conversion efficiency after 20 weeks at 4°C. | nih.gov |
| Immobilized L-N-Carbamoylase (BsLcar) | Retained up to 90% conversion efficiency after 1 week at 45°C. | nih.gov |
Discovery and Characterization of Novel this compound-Transforming Enzymes
The exploration for novel enzymes capable of transforming this compound has led to the discovery and characterization of several promising candidates, primarily from microbial sources. These enzymes, often referred to as N-carbamoyl-L-amino acid amidohydrolases or L-carbamoylases, play a crucial role in the hydrolysis of N-carbamoyl-L-amino acids to their corresponding L-amino acids, ammonia, and carbon dioxide wikipedia.org. Research in this area is driven by the potential industrial applications of these biocatalysts in the production of optically pure amino acids semanticscholar.orgresearchgate.net.
One notable discovery is the this compound amidohydrolase (NCC amidohydrolase) from Pseudomonas sp. strain ON-4a nih.govresearchgate.net. The gene for this enzyme was expressed in Escherichia coli, and the resulting enzyme was purified and characterized. The NCC amidohydrolase was found to be a tetrameric protein composed of four identical 45-kDa subunits nih.govresearchgate.net. This enzyme exhibited high activity specifically towards this compound nih.govresearchgate.net. Its optimal activity was observed at a pH of 9.0 and a temperature of 50°C nih.govresearchgate.net. A key characteristic of this enzyme is its requirement for Mn²⁺ ions for activity, and it is inhibited by EDTA, Hg²⁺, and sulfhydryl reagents nih.govresearchgate.net. The strict specificity for the L-form of N-carbamoyl-amino acids distinguishes it as a novel L-carbamoylase nih.govresearchgate.net.
Another significant enzyme, an N-carbamoyl-L-amino acid amidohydrolase, was isolated and purified from Alcaligenes xylosoxidans nih.gov. This enzyme demonstrated broad substrate specificity, with a high affinity for N-carbamoyl-L-amino acids possessing long-chain aliphatic or aromatic substituents, while also efficiently hydrolyzing those with short-chain substituents nih.gov. Structurally, this enzyme is a dimer with a relative molecular mass of approximately 135,000, consisting of two identical polypeptide chains nih.gov. Its activity is dependent on the presence of divalent metal ions such as Mn²⁺, Ni²⁺, or Co²⁺ and is significantly inhibited by sulfhydryl reagents nih.gov.
From Sinorhizobium meliloti CECT 4114, a strictly L-specific N-carbamoyl-L-amino acid amidohydrolase was cloned and expressed in Escherichia coli epa.gov. This enzyme displayed a broad substrate range, and notably, it was the first L-N-carbamoylase reported to hydrolyze N-carbamoyl-L-tryptophan and this compound, although its efficiency was higher with N-carbamoyl-L-methionine epa.gov. The enzyme from S. meliloti is a homodimer with a molecular mass of 90 kDa and functions optimally at 60°C and a pH of 8.0 epa.gov. Its activity also necessitates the presence of divalent metal ions like Ni²⁺, Mn²⁺, Co²⁺, and Fe²⁺ epa.gov.
The following tables summarize the key characteristics and research findings for these novel this compound-transforming enzymes.
Table 1: Characteristics of Novel this compound-Transforming Enzymes
| Enzyme | Source Organism | Molecular Weight (Subunit) | Optimal pH | Optimal Temperature | Metal Ion Requirement |
|---|---|---|---|---|---|
| This compound amidohydrolase | Pseudomonas sp. strain ON-4a | 180 kDa (45 kDa) | 9.0 | 50°C | Mn²⁺ |
| N-carbamoyl-L-amino acid amidohydrolase | Alcaligenes xylosoxidans | 135 kDa (67.5 kDa) | N/A | N/A | Mn²⁺, Ni²⁺, Co²⁺ |
Table 2: Substrate Specificity of Novel this compound-Transforming Enzymes
| Enzyme | Primary Substrate | Other Substrates |
|---|---|---|
| This compound amidohydrolase (Pseudomonas sp.) | High activity for this compound | Strictly specific for L-form of N-carbamoyl-amino acids |
| N-carbamoyl-L-amino acid amidohydrolase (Alcaligenes xylosoxidans) | High affinity for N-carbamoyl-L-amino acids with long-chain aliphatic or aromatic substituents | Hydrolyzes N-carbamoyl-L-amino acids with short-chain substituents, N-formyl-, and N-acetylamino acids |
Biological Functions and Physiological Implications of N Carbamoyl L Cysteine
Role as an Antifungal Agent
N-Carbamoyl-L-cysteine is recognized for its role as an antifungal agent. nih.gov While specific mechanistic studies on this compound are limited, research on related cysteine derivatives provides insight into the potential ways it may exert its antifungal effects. Cysteine derivatives have been shown to exhibit a broad spectrum of fungicidal activities. nih.gov
Studies on various cysteine derivatives have demonstrated their efficacy against a range of fungal pathogens. For instance, certain thiazolidine-4-carboxylic acid derivatives of cysteine show significant activity against phytopathogenic fungi such as Cercospora arachidicola Hori and Alternaria solani. nih.gov Other derivatives, like L-cysteine-methyl ester hydrochloride, have proven to be effective against Scedosporium species, which are emerging human pathogens. graphyonline.comresearchgate.netresearchgate.net N-isobutyryl-L-cysteine has also shown activity against Scedosporium aurantiacum. graphyonline.comresearchgate.net
The antifungal activity of cysteine-modified peptides has also been investigated. For example, an N-terminal cysteine-modified version of the peptide Amidated decoralin (B1577299) maintained its antifungal activity against various Candida species, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL. mdpi.com A well-studied cysteine derivative, N-acetylcysteine (NAC), has been shown to inhibit the growth of Candida albicans and eradicate its biofilms, which are protective layers that make the fungus more resistant to treatment. sciepub.com NAC was found to reduce the adherence of C. albicans and was more effective at disrupting mature biofilms than the conventional antifungal ketoconazole. sciepub.com
Table 1: Antifungal Activity of Cysteine Derivatives against Various Fungal Species
| Derivative | Fungal Species | Observed Effect | Reference |
|---|---|---|---|
| Thiazolidine-4-carboxylic acid derivatives | Cercospora arachidicola Hori, Alternaria solani | Broad-spectrum fungicidal activities | nih.gov |
| L-cysteine-methyl ester hydrochloride | Scedosporium species | Effective antifungal activity | graphyonline.comresearchgate.netresearchgate.net |
| N-isobutyryl-L-cysteine | Scedosporium aurantiacum | Antifungal activity | graphyonline.comresearchgate.net |
| Cysteine-modified Amidated decoralin | Candida species | Maintained antifungal activity (MIC 16–64 µg/mL) | mdpi.com |
| N-acetylcysteine (NAC) | Candida albicans | Inhibited growth and eradicated biofilms | sciepub.com |
Mechanisms of Biological Activity including Enzyme Inhibition
The primary described biological activity of this compound is its role as a substrate for a specific enzyme, this compound amidohydrolase (NCC amidohydrolase). This enzyme catalyzes the hydrolysis of this compound. nih.gov Research on NCC amidohydrolase purified from Pseudomonas sp. has revealed that the enzyme is highly specific for the L-form of N-carbamoyl-amino acids and shows high activity in hydrolyzing this compound. nih.gov The optimal conditions for this enzyme's activity are a pH of 9.0 and a temperature of 50°C. nih.gov The enzyme requires the manganese ion (Mn2+) for its activity and is inhibited by EDTA, mercury ions (Hg2+), and sulfhydryl reagents. nih.gov
**Table 2: Characteristics of this compound amidohydrolase from *Pseudomonas sp.***
| Property | Description | Reference |
|---|---|---|
| Substrate Specificity | Strictly specific for L-form of N-carbamoyl-amino acids; high activity for this compound | nih.gov |
| Optimal pH | 9.0 | nih.gov |
| Optimal Temperature | 50°C | nih.gov |
| Cofactor Requirement | Mn2+ | nih.gov |
| Inhibitors | EDTA, Hg2+, sulfhydryl reagents | nih.gov |
Potential Protective Effects against Oxidative Stress
While direct studies on the protective effects of this compound against oxidative stress are scarce, extensive research on the related compound N-acetylcysteine (NAC) provides strong evidence for the antioxidant potential of cysteine derivatives. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. Cysteine and its derivatives play a crucial role in the body's antioxidant defense system, primarily by being a precursor to glutathione (B108866) (GSH), a major intracellular antioxidant. nih.govmdpi.com
N-acetylcysteine has been shown to protect cells against oxidative damage through several mechanisms. It replenishes intracellular levels of GSH, which is essential for the activity of antioxidant enzymes like glutathione peroxidase. mdpi.comnih.gov NAC can also act as a direct scavenger of free radicals, including hydrogen peroxide (H2O2). nih.gov Studies have demonstrated that NAC treatment can attenuate ROS overgeneration and apoptosis in bone marrow endothelial cells subjected to oxidative stress. nih.gov In macrophages, NAC has been shown to reduce oxidative stress by preventing the depletion of cellular thiols and reducing the levels of protein carbonyls, which are markers of oxidative damage. nih.gov Furthermore, long-term supplementation with NAC in aging mice has been shown to reduce beta cell oxidative stress in the pancreas. mdpi.com
The antioxidant effects of NAC are also linked to its ability to modulate signaling pathways involved in the cellular response to oxidative stress, such as the Nrf2-ARE pathway. mdpi.com Given that this compound shares the core structure of L-cysteine, it is plausible that it may also contribute to cellular antioxidant defenses, although further research is needed to confirm and characterize these potential effects.
Table 3: Protective Effects of N-acetylcysteine (NAC) against Oxidative Stress
| Model System | Oxidative Challenge | Protective Effects of NAC | Reference |
|---|---|---|---|
| Intestinal epithelial cells (IPEC-J2) | H2O2 | Improved cell viability and antioxidant system | nih.gov |
| Macrophages (RAW 264.7) | Mustard gas analogue + LPS | Increased cell viability, prevented GSH loss and oxidative stress | nih.gov |
| Aging Mice | High-fat diet | Reduced beta cell oxidative stress, preserved nuclear PDX-1 expression | mdpi.com |
| Bone marrow endothelial cells | In vitro and in vivo models of aging | Attenuated ROS overgeneration and apoptosis, alleviated bone mass loss | nih.gov |
Biotechnological Applications and Metabolic Engineering of N Carbamoyl L Cysteine Pathways
Engineered Production of L-Cysteine via N-Carbamoyl-L-cysteine Intermediate
The biotechnological production of L-cysteine through the this compound (L-NCC) intermediate pathway has emerged as a promising alternative to traditional extraction methods. This enzymatic route, primarily characterized in Pseudomonas species, involves a three-step conversion of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) to L-cysteine. nih.govencyclopedia.pub The key enzymes in this pathway are ATC racemase, L-ATC hydrolase, and L-NCC amidohydrolase. nih.gov Metabolic engineering efforts have focused on harnessing and optimizing this pathway in various microbial hosts.
Strategies for Enhanced Biosynthesis in Microorganisms (e.g., Pseudomonas, Escherichia coli, Corynebacterium glutamicum)
Metabolic engineering strategies have been instrumental in enhancing L-cysteine production in several microorganisms. These strategies primarily revolve around increasing the precursor supply, enhancing the expression of key enzymes, and minimizing the degradation of the final product.
In Escherichia coli , a common host for metabolic engineering, strategies have focused on modularly engineering the L-cysteine synthesis pathway. encyclopedia.pub This includes a transport module, a sulfur module, a precursor module, and a degradation module. encyclopedia.pub To enhance the precursor (L-serine) supply, genes such as serA, serC, and serB have been overexpressed. encyclopedia.pubresearchgate.net Furthermore, the overexpression of feedback-insensitive variants of serine acetyltransferase (cysE) is a crucial step to bypass the natural regulation of the pathway by L-cysteine. researchgate.net To prevent the loss of the product, genes encoding L-cysteine desulfhydrases, such as tnaA and sdaA, have been deleted. encyclopedia.pub Additionally, enhancing the export of L-cysteine using transporters like YdeD helps to alleviate its toxicity to the host cells. mdpi.com
Corynebacterium glutamicum , a widely used industrial microorganism, has also been engineered for L-cysteine production. nih.gov Similar to E. coli, strategies include the deletion of L-cysteine desulfhydrase genes and the overexpression of a feedback-insensitive serine acetyltransferase. nih.gov To further boost production, researchers have focused on enhancing the expression of L-cysteine synthase (cysK) and evaluating various heterologous L-cysteine transporters to improve efflux. nih.gov Engineering the L-serine biosynthesis pathway to increase the availability of this precursor is another key strategy. nih.gov The use of thiosulfate (B1220275) as a sulfur source has also been shown to be effective. nih.gov
In Pseudomonas species, which naturally harbor the L-NCC pathway, research has often focused on optimizing the bioconversion process itself rather than extensive metabolic engineering of the host. mdpi.comkoreascience.kr However, strategies such as knocking out genes responsible for L-cysteine degradation have been considered, though this can be challenging as the degradation may be necessary for providing essential carbon and nitrogen to the cells. researchgate.net
| Microorganism | Metabolic Engineering Strategies for Enhanced L-Cysteine Biosynthesis |
|---|---|
| Escherichia coli |
|
| Corynebacterium glutamicum |
|
| Pseudomonas sp. |
|
Genetic Manipulation of this compound Pathway Genes (atcB, atcC)
The genes central to the conversion of L-ATC to L-cysteine via the L-NCC intermediate are atcB, encoding L-ATC hydrolase, and atcC, encoding L-NCC amidohydrolase. semanticscholar.org These genes, originally identified in Pseudomonas sp. strain BS, have been cloned and expressed in E. coli to facilitate the production of L-cysteine. semanticscholar.org
The introduction of a DNA fragment containing both atcB and atcC into E. coli enables the host to convert L-ATC to L-cysteine, with L-NCC as an intermediate. semanticscholar.org Functional studies using extracts of E. coli cells carrying these genes have confirmed that the atcB gene product is responsible for the conversion of L-ATC to L-NCC, while the atcC gene product catalyzes the subsequent hydrolysis of L-NCC to L-cysteine. semanticscholar.orgnih.gov The AtcC enzyme shows high homology to other L-N-carbamoylases. semanticscholar.orgnih.gov
While the overexpression of these genes is a primary strategy, further genetic manipulation through techniques like site-directed mutagenesis could potentially enhance their catalytic efficiency, stability, or substrate specificity. For instance, site-directed mutagenesis studies on a related enzyme, N-carbamoyl-D-amino-acid amidohydrolase, have identified key residues in the catalytic cleft, demonstrating the potential of this approach to improve enzyme function. nih.gov Although specific site-directed mutagenesis studies on atcB and atcC for improved L-cysteine production are not extensively reported, this remains a viable strategy for future research.
Optimization of Enzyme Production and Activity in Bioreactors
The successful translation of engineered microbial strains from the laboratory to an industrial scale hinges on the optimization of fermentation processes in bioreactors. For L-cysteine production, this involves fine-tuning various parameters to maximize both cell growth and enzyme activity.
Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and, consequently, high product titers. In the context of L-cysteine production in E. coli, fed-batch processes have been developed where the concentration of L-cysteine reached up to 5.1 g/L in 32 hours. nih.govresearchgate.net This approach allows for the controlled feeding of nutrients, preventing substrate inhibition and the accumulation of toxic byproducts.
For Pseudomonas species, which are often used as whole-cell biocatalysts for the conversion of DL-ATC, medium optimization is crucial. Response surface methodology has been applied to optimize the medium components for a Pseudomonas sp. strain, leading to a significant increase in intracellular enzyme activity. harvard.edu In a 5-litre fermentor, such optimization resulted in a shortened cultivation time and a notable increase in the maximum enzyme activity. harvard.edu Key factors influencing enzyme activity that were identified for optimization include the concentrations of glycerol, DL-ATC, and yeast extract, as well as the pH of the medium. harvard.edu
Furthermore, controlling the dissolved oxygen concentration is critical in bioreactor cultivations. For L-cysteine production, maintaining aerobic conditions is necessary for cell growth and metabolism. google.com The oxygen level is typically controlled by adjusting the stirrer speed and aeration rate to ensure it does not become a limiting factor for production. researchgate.net
Utilization in Kinetic Resolution of Racemic Mixtures
The enzymes of the this compound pathway, particularly L-N-carbamoylases (such as the product of the atcC gene), are valuable tools in the kinetic resolution of racemic mixtures of amino acids. nih.gov Kinetic resolution is a technique used to separate enantiomers based on their different reaction rates with a chiral catalyst or reagent. nih.gov
N-Carbamoyl-L-amino acid amidohydrolases (L-carbamoylases) exhibit strict enantiospecificity, meaning they will only act on the L-enantiomer of a racemic mixture of N-carbamoyl-amino acids. nih.gov This property allows for the production of optically pure D- or L-amino acids. nih.gov In a typical process, the L-carbamoylase hydrolyzes the N-carbamoyl group from the L-amino acid, leaving the D-enantiomer unreacted and thus allowing for its separation.
A more advanced approach is dynamic kinetic resolution, which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for the desired enantiomer. A bienzymatic system using an immobilized L-N-carbamoylase from Geobacillus stearothermophilus and an N-succinyl-amino acid racemase has been successfully employed for the dynamic kinetic resolution of various racemic N-formyl- and N-carbamoyl-amino acids. nih.gov This system was effective in producing a range of natural and unnatural L-amino acids with high enantiomeric excess (>99.5%), including L-methionine, L-alanine, and L-tryptophan. nih.gov The immobilization of the enzymes also led to improved stability and reusability. nih.gov
Cell-Free Enzymatic Bioconversion Systems
Cell-free enzymatic bioconversion systems offer a powerful platform for the synthesis of valuable chemicals, including L-cysteine. These systems utilize the cellular machinery for protein synthesis and enzymatic reactions without the constraints of a living cell, such as the need to maintain cell viability and the presence of competing metabolic pathways. frontiersin.orgmq.edu.au
In the context of L-cysteine production via the this compound pathway, a cell-free system would involve the use of the three key enzymes: ATC racemase, L-ATC hydrolase (atcB product), and L-NCC amidohydrolase (atcC product). These enzymes could be produced through cell-free protein synthesis and then combined in a reaction vessel with the substrate, DL-ATC, to produce L-cysteine. nih.govmdpi.com
The advantages of a cell-free approach for this bioconversion include the ability to operate at high substrate and product concentrations that might be toxic to whole cells, precise control over reaction conditions (e.g., pH, temperature, enzyme ratios), and the elimination of by-product formation from cellular metabolism. frontiersin.orgmq.edu.au Furthermore, cell-free systems can simplify downstream processing as the reaction mixture is less complex than a fermentation broth.
While the specific implementation of a cell-free system for the complete enzymatic cascade from DL-ATC to L-cysteine is not yet widely reported in the literature, the principles of cell-free synthetic biology strongly support its feasibility. nih.govrsc.org The successful cell-free synthesis of individual enzymes and the construction of multi-enzyme pathways for other products demonstrate the potential of this technology for the efficient and controlled production of L-cysteine. frontiersin.org
Advanced Analytical Methodologies for N Carbamoyl L Cysteine in Research
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental for the separation and identification of N-Carbamoyl-L-cysteine from complex mixtures, such as reaction broths and cell extracts.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of amino acids and their derivatives, including this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly useful, often employing a C18 column. insights.bio For instance, the separation of N-acetyl-L-cysteine, a related compound, has been successfully achieved using a C18 column with an isocratic elution of acetonitrile (B52724) and water containing trifluoroacetic acid. insights.bio In the analysis of L-cysteine derived from D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (D,L-ATC), where this compound is an intermediate, HPLC analysis using a CROWNPAK CR(+) column has been used to confirm the presence of L-cysteine. tandfonline.com The derivatization of amino acids with agents like urea (B33335) to form carbamoyl (B1232498) amino acids can improve their chromatographic separation and detection. nih.gov
Thin-Layer Chromatography (TLC) provides a simpler, cost-effective method for the separation and visualization of reaction products. Hydrolyzed products from D,L-ATC, including this compound, can be separated on cellulose (B213188) TLC plates and visualized using iodine or ninhydrin (B49086) staining. nih.gov
Ion-Exchange Chromatography (IEC) is a classic and highly effective method for separating amino acids based on their charge properties. 193.16.218 This technique is considered a benchmark for determining the amino acid composition of proteins and biological fluids. 193.16.218
Gas Chromatography (GC) can also be employed for amino acid analysis, although it often requires derivatization to increase the volatility of the compounds. nih.govresearchgate.net
Table 1: Chromatographic Methods for this compound and Related Compounds
| Technique | Stationary Phase/Column | Mobile Phase/Eluent | Detection Method | Application | Reference |
| HPLC | CROWNPAK CR(+) | Not specified | Not specified | Analysis of L-cysteine from L-NCC | tandfonline.com |
| RP-HPLC | C18 | Acetonitrile/Water with TFA | UV | Separation of N-acetyl-L-cysteine | insights.bio |
| TLC | Cellulose | 1-butanol-acetic acid-water | Iodine or Ninhydrin Staining | Separation of D,L-ATC hydrolysis products | nih.gov |
| IEC | Ion-exchange resin | Buffer systems (e.g., sodium buffers) | Post-column derivatization (Ninhydrin) | Amino acid composition analysis | 193.16.218 |
| GC | Various | Carrier gas | Various detectors | General amino acid analysis | nih.govresearchgate.net |
Spectroscopic Approaches for Characterization
Spectroscopic methods are indispensable for elucidating the chemical structure of this compound and related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. For a derivative of cysteine, S-p-methoxy benzyl (B1604629) cysteine methylester hydrochloride, 1H NMR and 13C NMR have been used to confirm its structure, showing characteristic peaks for the different protons and carbons in the molecule. scielo.org.mxelsevier.es
Infrared (IR) Spectroscopy is used to identify functional groups within a molecule. In the characterization of S-p-methoxy benzyl cysteine methylester hydrochloride, an IR spectrum showed characteristic peaks for N-H stretching and the ester linkage. scielo.org.mxelsevier.es Raman spectroscopy is another vibrational spectroscopy technique that can be used to determine the chemical structures of molecules like cysteine by analyzing their molecular vibrations. myfoodresearch.com
Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful technique for determining the molecular weight and fragmentation pattern of compounds. nih.gov Electron-activated dissociation (EAD) is an advanced MS/MS technique that can be used for the detailed characterization of complex biomolecules, including cysteine-linked antibody-drug conjugates. sciex.com
UV-Vis Spectroscopy can be used for quantification and characterization based on the absorption of ultraviolet or visible light. The S-p-methoxy benzyl cysteine methylester hydrochloride showed a UV absorption maximum at 278 nm. scielo.org.mxelsevier.es
Enzymatic Assays for Quantification of this compound and Related Enzyme Activities
Enzymatic assays are crucial for quantifying this compound and determining the activity of enzymes involved in its metabolic pathway, such as L-ATC hydrolase and this compound amidohydrolase.
The quantification of L-cysteine, the product of this compound hydrolysis, is often performed using the Gaitonde method. This spectrophotometric method involves the reaction of cysteine with ninhydrin to produce a colored product that can be measured at 560 nm. tandfonline.comnih.gov
The activity of enzymes that produce L-cysteine from substrates like D,L-ATC or L-NCC can be assayed by measuring the amount of L-cysteine formed over time. tandfonline.com The reaction is typically carried out at a specific pH and temperature, and then stopped, followed by the quantification of the L-cysteine product. tandfonline.comtandfonline.com
For instance, the activity of this compound amidohydrolase (NCC amidohydrolase) from Pseudomonas sp. strain ON-4a was determined by measuring the hydrolysis of this compound. The optimal pH and temperature for this enzyme were found to be 9.0 and 50°C, respectively. nih.gov Similarly, the activity of L-ATC hydrolase, which converts L-ATC to L-NCC, and L-NCC amidohydrolase can be assayed using crude cell extracts. nih.gov
The substrate specificity of these enzymes can also be investigated. The NCC amidohydrolase from Pseudomonas sp. strain ON-4a was found to be highly specific for the L-form of N-carbamoyl-amino acids. nih.gov
Table 2: Enzyme Activity Assay Parameters
| Enzyme | Substrate(s) | Assay Method | Key Parameters | Reference |
| Cysteine-forming enzymes | D,L-ATC, L-NCC | Gaitonde method for L-cysteine quantification | pH 8.0, 37°C | tandfonline.com |
| L-ATC hydrolase, L-NCC amidohydrolase | D,L-ATC, L-NCC | Gaitonde method for L-cysteine quantification | pH 8.5, 37°C | tandfonline.com |
| NCC amidohydrolase | This compound | Measurement of hydrolysis | pH 9.0, 50°C, requires Mn2+ | nih.gov |
| L-ATC hydrolase, L-NCC amidohydrolase | D,L-ATC | TLC and Gaitonde method | pH 8.0 | nih.gov |
Structural Biology and Computational Studies of N Carbamoyl L Cysteine and Associated Enzymes
Structure-Function Relationships of N-Carbamoylcysteine Amidohydrolases
N-Carbamoylcysteine amidohydrolases, also known as N-carbamoyl-L-amino acid amidohydrolases, are enzymes that catalyze the hydrolysis of N-carbamoyl-L-cysteine to produce L-cysteine, carbon dioxide, and ammonia (B1221849). ebi.ac.ukencyclopedia.pub The structure of these enzymes is intrinsically linked to their function, with specific structural features enabling their catalytic activity and substrate specificity.
N-carbamoyl-L-amino acid amidohydrolase from Alcaligenes xylosoxidans is a dimeric protein, composed of two identical polypeptide chains. nih.gov Its activity is notably dependent on the presence of divalent metal ions such as Mn2+, Ni2+, or Co2+ and is inhibited by sulfhydryl reagents. nih.gov Similarly, the N-carbamoyl-L-amino acid amidohydrolase from Pseudomonas sp. strain NS671, when expressed in Escherichia coli, was found to be a dimeric protein with two identical 45-kDa subunits and required Mn2+ for its activity. researchgate.net Another variant from Pseudomonas sp. strain ON-4a, identified as this compound (NCC) amidohydrolase, exists as a tetramer of identical 45-kDa subunits and also requires Mn2+ for its function. nih.gov
The catalytic mechanism of N-carbamoyl-D-amino-acid amidohydrolase involves a key cysteine residue. The catalytic triad (B1167595), consisting of Glu46, Lys126, and Cys171, is crucial for its function. nih.gov Cys171 acts as the catalytic nucleophile, with its nucleophilicity enhanced by Glu46 acting as a general base. nih.gov The catalytic process begins with the acylation of the enzyme, where the sulfur atom of Cys172 nucleophilically attacks the carbonyl carbon of the substrate, facilitated by Glu47, which acts as a general base. ebi.ac.uk This is followed by the deacylation step, where a water molecule, activated by Glu47, attacks the acyl-enzyme intermediate, leading to the release of the product and regeneration of the enzyme. ebi.ac.uk
Structural studies of N-carbamoylsarcosine amidase from Thermoplasma acidophilum have revealed a highly conserved C-D-K catalytic triad (Cys123, Asp9, and Lys90). nih.gov The structural framework of N-carbamyl-D-amino acid amidohydrolase (DCase) from Agrobacterium sp. strain KNK712 consists of a variant of the α + β fold, forming a sandwich of parallel β sheets surrounded by α helices. nih.gov This unique topology distinguishes it from other amidohydrolases like the N-terminal nucleophile (Ntn) hydrolases. nih.gov
Molecular Docking and Dynamics Simulations of this compound with Enzyme Active Sites
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the binding of substrates like this compound to the active sites of enzymes. These methods provide detailed insights into the binding modes, interaction energies, and conformational changes that occur during the enzymatic reaction.
In studies of D-carbamoylase from Pseudomonas, molecular docking was employed to identify the substrate binding pocket. mdpi.com Subsequent MD simulations of the enzyme in complex with N-carbamoyl-D-tryptophan demonstrated that the binding pocket stabilized within 100 nanoseconds. mdpi.comresearchgate.net The simulations also highlighted the importance of specific amino acid residues, Arg176 and Asn173, in forming hydrogen bonds with the substrate, which is crucial for stable binding. mdpi.comresearchgate.net The root mean square deviation (RMSD) of the protein-ligand complex remained stable throughout the simulation, indicating a stable interaction. researchgate.net
Similarly, for N-carbamoylsarcosine amidase (Ta0454) from Thermoplasma acidophilum, flexible-docking and MD simulations were used to analyze the binding of N-carbamoylsarcosine. nih.gov The simulations, followed by binding free energy calculations using the molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) method, predicted a favorable binding free energy of -24.5 kcal/mol. nih.gov The stability of the enzyme-substrate complex was confirmed by monitoring the RMSD of the protein's backbone atoms and the substrate's non-hydrogen atoms over time. nih.gov
MD simulations are instrumental in understanding the dynamic nature of enzyme-substrate interactions. For instance, long-scale MD simulations of the SARS-CoV-2 main protease have shown that the apo (unbound) form of the enzyme exhibits higher fluctuations compared to the holo (ligand-bound) form, highlighting the conformational changes that occur upon substrate binding. frontiersin.org These computational approaches are invaluable for elucidating the structural basis of substrate binding and catalysis.
Homology Modeling and Prediction of Enzyme Structures
Homology modeling, also known as comparative modeling, is a computational method used to predict the three-dimensional structure of a protein based on its amino acid sequence and the experimentally determined structure of a homologous protein (the template). wikipedia.org This technique is particularly useful when experimental structures are not available, bridging the gap between the vast number of known protein sequences and the limited number of solved protein structures. uniroma1.it
The process of homology modeling involves several key steps: identifying a suitable template structure, aligning the target sequence with the template, building the model, and then refining and validating the model. nih.gov The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template; higher sequence identity generally leads to a more accurate model. wikipedia.org
Homology modeling has been successfully applied to study enzymes that interact with this compound and its analogs. For example, a structural model of N-Carbamoyl-β-Alanine Amidohydrolase from Agrobacterium tumefaciens C58 (βcarAt) was built using the known structure of a substrate-bound enzyme as a template. asm.org This model revealed that the catalytic center is highly conserved. asm.org Similarly, homology models have been used to guide the discovery of diverse enzyme specificities within the enolase superfamily, demonstrating the power of computational methods in functional annotation. nih.gov
Various tools and servers, such as YASARA, are available for automated homology modeling. yasara.org These platforms typically perform a series of steps, including searching for templates using methods like PSI-BLAST, ranking templates based on alignment scores and structural quality, building the model, and refining it through energy minimization and molecular dynamics simulations. yasara.org
Substrate Specificity and Binding Pocket Analysis
The substrate specificity of N-carbamoylcysteine amidohydrolases and related enzymes is determined by the specific structural features of their active site binding pockets. Analysis of these pockets reveals the molecular basis for their ability to recognize and process specific substrates.
N-carbamoyl-L-amino acid amidohydrolase from Alcaligenes xylosoxidans exhibits broad substrate specificity, showing high affinity for N-carbamoyl-L-amino acids with long-chain aliphatic or aromatic side chains, while also hydrolyzing those with shorter chains. nih.gov However, it does not act on β-ureidopropionate or ureidosuccinate. nih.gov In contrast, the this compound (NCC) amidohydrolase from Pseudomonas sp. strain ON-4a is strictly specific for the L-form of N-carbamoyl-amino acids and shows high activity towards this compound. nih.gov
The binding pocket of D-carbamoylase from Pseudomonas has been shown to have a hydrophobic nature, which is consistent with its higher activity towards bulky substrates like N-carbamoyl-D-tryptophan. mdpi.com Molecular docking studies have been instrumental in visualizing the binding of various substrates within this pocket. mdpi.com
Structural analysis of N-Carbamoyl-β-Alanine Amidohydrolase from Rhizobium radiobacter revealed that the binding of ligands is constrained by a tight active site cleft. researchgate.netbiorxiv.org This structural feature explains the enzyme's preference for linear carbamoyl (B1232498) substrates, as larger substrates cannot be accommodated within the active site. researchgate.net For the N-Carbamoyl-β-Alanine Amidohydrolase from Agrobacterium tumefaciens C58, visual inspection of its structural model suggests that the binding pocket cannot accommodate substituents larger than a single atom group due to steric clashes with residues like Glu131 and Glu132. asm.org
The interaction of this compound as an inhibitor with vcASADH (Vibrio cholerae aspartate-semialdehyde dehydrogenase) provides further insight into binding pocket interactions. In this case, the terminal carboxyl group of the cysteine moiety forms an electrostatic interaction with Arg267, and this orientation is stabilized by hydrogen bonds with Glu240 and Asn133. nih.gov
Future Research Directions and Emerging Areas
Elucidation of Comprehensive Biological Effects
Further research is critical to fully understand the complete range of biological effects of N-Carbamoyl-L-cysteine. ontosight.ai Preliminary studies suggest potential protective effects against oxidative stress, positioning it as a candidate for mitigating diseases associated with oxidative damage. ontosight.ai Future investigations will likely focus on its detailed interactions with cellular pathways, its impact on protein structure and function, and its broader physiological consequences. A thorough examination of its pharmacokinetics and toxicology will be essential to establish a comprehensive biological profile. ontosight.ai
Investigations into Human Metabolic Roles
This compound is recognized as an intermediate in certain metabolic pathways. ontosight.ai However, its precise role and significance within the broader context of human metabolism require more detailed investigation. L-cysteine, its parent amino acid, is a crucial source of sulfur in human metabolism and is involved in the synthesis of the major antioxidant glutathione (B108866). healthybear.euatamanchemicals.com Understanding how this compound integrates into or influences these L-cysteine-dependent pathways is a key area for future research. Investigations may explore its formation, degradation, and potential regulatory functions within the intricate network of amino acid metabolism. ontosight.aihealthybear.eu
Exploration of Novel Therapeutic Applications (Mechanism-based research)
The potential therapeutic applications of this compound are a significant driver of current research interest. ontosight.ai Its structural similarity to other biologically active molecules suggests a range of possibilities. For instance, N-carbamoyl-L-glutamic acid (NCG), a structural analog of N-acetyl glutamate, is used to treat certain metabolic disorders by activating the urea (B33335) cycle. researchgate.net Mechanism-based research will be crucial to identify and validate new therapeutic targets for this compound. This could involve exploring its efficacy in models of various diseases, including those related to metabolic dysregulation and oxidative stress. ontosight.airesearchgate.net The study of its analogs, such as N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine, has already shown promise in identifying novel anticancer agents. nih.gov
Development of Advanced Biotechnological Production Platforms
Efficient and sustainable production methods are essential for the broader application of this compound. Biotechnological production of L-cysteine and its derivatives offers an attractive alternative to traditional extraction methods, which can have environmental drawbacks. mdpi.comencyclopedia.pub this compound is a known intermediate in the bioconversion of DL-2-amino-Δ2-thiazoline-4-carboxylic acid (DL-ATC) to L-cysteine by certain microorganisms like Pseudomonas sp. mdpi.comencyclopedia.pubmdpi.com
Future research in this area will likely focus on:
Metabolic Engineering: Genetically modifying microorganisms such as Escherichia coli and Corynebacterium glutamicum to enhance the production of L-cysteine and its derivatives. mdpi.commdpi.com This includes strategies like overexpressing key enzymes and deleting genes involved in product degradation. mdpi.com
Enzyme Biotransformation: Optimizing the enzymatic cascade that converts DL-ATC to L-cysteine, where this compound is a key intermediate. encyclopedia.pubmdpi.com
In Vitro Metabolic Engineering: Developing cell-free systems using purified enzymes to produce L-cysteine and its derivatives, which can overcome issues of cellular toxicity. encyclopedia.pubmdpi.com
Interactive Table: Key Enzymes in the Biotechnological Production of L-cysteine via this compound
| Enzyme | Role in Pathway | Gene (in Pseudomonas sp.) |
| ATC Racemase | Converts D-ATC to L-ATC | - |
| L-ATC Hydrolase | Opens the ring of L-ATC to form this compound | atcB |
| S-carbamoyl-L-cysteine hydrolase | Hydrolyzes this compound to L-cysteine | atcC |
Data sourced from MDPI articles. encyclopedia.pubmdpi.com
Systems Biology and Omics Approaches in this compound Research
To gain a holistic understanding of this compound's role in biological systems, the integration of "omics" technologies is indispensable. frontiersin.org Systems biology, which analyzes the complex interactions within biological systems, provides a powerful framework for this research. frontiersin.orgbioscipublisher.com
Future research leveraging these approaches would involve:
Proteomics: To identify proteins that are modified by or interact with this compound, shedding light on its mechanism of action. nih.gov
Metabolomics: To map the metabolic fate of this compound and its impact on the broader metabolome.
Transcriptomics: To understand how this compound influences gene expression patterns.
Integrated Multi-Omics Analysis: Combining data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of how this compound functions within a cellular or organismal context. frontiersin.orgbioscipublisher.com
These systems-level approaches will be crucial for moving beyond the study of individual components to understanding the emergent properties of the networks in which this compound participates. chalmers.se
Q & A
Q. What are the standard synthetic routes for preparing N-Carbamoyl-L-cysteine, and how are intermediates characterized?
NCC is synthesized via carbamoylation of L-cysteine or its derivatives. A common method involves reacting N-acetyl-L-cysteine (NAC) with substituted phenylisocyanates under controlled conditions (e.g., acetone as solvent, room temperature). Key intermediates are characterized using H NMR, C NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity and purity. For example, H NMR in acetone-d typically shows signals for the acetyl group ( ppm) and carbamoyl protons ( ppm) .
Q. What analytical techniques are recommended for assessing NCC purity and stability in aqueous solutions?
High-performance liquid chromatography (HPLC) with UV detection ( nm) is widely used for purity assessment. Lyophilized NCC should be stored at C to prevent hydrolysis. Stability studies should include pH-dependent degradation assays, monitored via spectrophotometry or LC-MS to identify breakdown products like L-cysteine or carbamic acid derivatives .
Q. How is NCC’s role in microbial cysteine biosynthesis experimentally validated?
NCC is an intermediate in the conversion of D,L-2-amino--thiazoline-4-carboxylic acid (DL-ATC) to L-cysteine in Pseudomonas spp. Knockout strains lacking NCC amidohydrolase activity (e.g., Pseudomonas sp. ON-4a) are used to confirm its metabolic role via enzyme assays and isotopic labeling. Enzymatic activity is quantified by measuring L-cysteine production using Ellman’s reagent (DTNB) .
Advanced Research Questions
Q. How can contradictory data on NCC amidohydrolase substrate specificity be resolved?
Discrepancies in substrate affinity (e.g., for NCC vs. other N-carbamoyl-amino acids) may arise from enzyme isoforms or assay conditions. To resolve these:
- Perform kinetic studies (, ) under standardized pH and temperature.
- Use X-ray crystallography or cryo-EM to compare active-site geometries of homologs (e.g., Rhizobium radiobacter vs. Pseudomonas sp. enzymes).
- Validate findings with site-directed mutagenesis targeting residues implicated in substrate binding (e.g., Arg-134 in Pseudomonas NCC amidohydrolase) .
Q. What strategies optimize NCC derivatization for enhanced biological activity while minimizing side reactions?
To improve selectivity in NCC derivatization (e.g., for antioxidant or chelating applications):
- Use electron-deficient isocyanates (e.g., o-nitro-p-trifluoromethylphenylisocyanate) to reduce competing hydrolysis.
- Introduce protecting groups (e.g., tert-butyloxycarbonyl, Boc) on the cysteine thiol prior to carbamoylation.
- Monitor reaction progress in real-time via inline FTIR to detect isocyanate consumption ( cm) .
Q. How should researchers design experiments to distinguish NCC’s direct antioxidant effects from its role as a cysteine prodrug?
- Treat cell cultures with NCC and measure intracellular glutathione (GSH) levels via HPLC or fluorescent probes (e.g., monochlorobimane).
- Use a cysteine-free medium and compare results with exogenous L-cysteine supplementation.
- Inhibit enzymatic NCC hydrolysis (e.g., with EDTA to chelate metal-dependent amidohydrolases) and assess residual antioxidant capacity via DPPH or ABTS assays .
Q. What computational approaches predict NCC’s interaction with biological targets, such as redox-sensitive transcription factors?
- Perform molecular docking (e.g., AutoDock Vina) using NCC’s 3D structure (PubChem CID: 24583) and target proteins (e.g., Nrf2-Keap1 complex).
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (, ).
- Use QM/MM simulations to model thiol-disulfide exchange mechanisms in NCC’s antioxidant activity .
Methodological Best Practices
Q. How should researchers address variability in NCC amidohydrolase activity across microbial strains?
- Include positive controls (e.g., E. coli expressing recombinant Pseudomonas NCC amidohydrolase) and negative controls (vector-only strains).
- Normalize activity to total protein concentration (Bradford assay) and report specific activity (µmol·min·mg).
- Replicate experiments across independent cultures () and use ANOVA with post-hoc Tukey tests for statistical rigor .
Q. What experimental designs mitigate confounding factors in NCC’s in vivo pharmacokinetic studies?
- Use radiolabeled C-NCC to track absorption/distribution without interference from endogenous cysteine.
- Collect timed blood/tissue samples and analyze via scintillation counting coupled with HPLC to distinguish NCC from metabolites.
- Control for diet-induced cysteine fluctuations by using defined rodent chow .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
